![molecular formula C11H9N3O2S B14633196 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline CAS No. 55564-24-4](/img/structure/B14633196.png)
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline is an organic compound that features a nitro group, a pyridine ring, and a sulfanyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline typically involves the nitration of 4-[(pyridin-4-yl)sulfanyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-4-[(pyridin-4-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Applications De Recherche Scientifique
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[(pyridin
Propriétés
Numéro CAS |
55564-24-4 |
|---|---|
Formule moléculaire |
C11H9N3O2S |
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
2-nitro-4-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-10-2-1-9(7-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-7H,12H2 |
Clé InChI |
RPJWIFYMVPFDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC2=CC=NC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



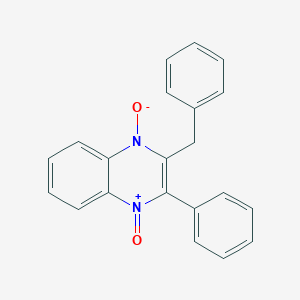
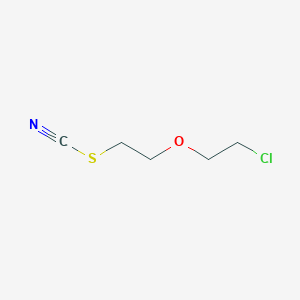
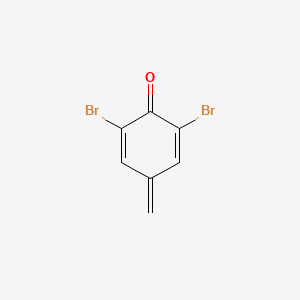
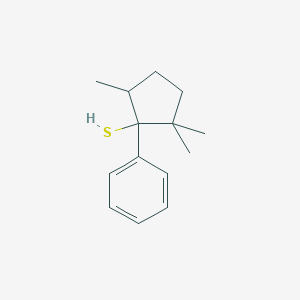
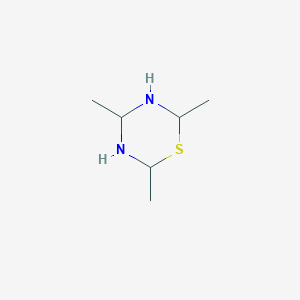
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)

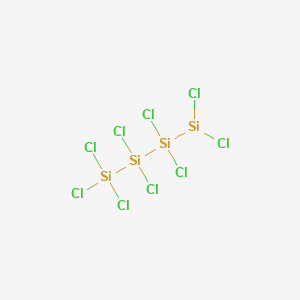
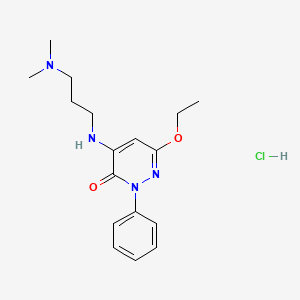
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
